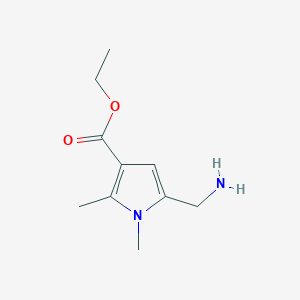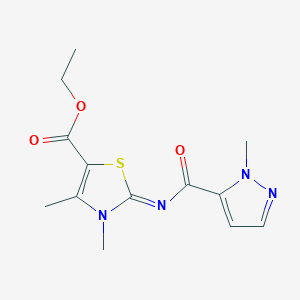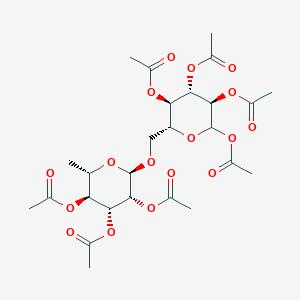
Rutinose heptaacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rutinose heptaacetate is a chemically modified form of rutinose, a disaccharide composed of L-rhamnose and D-glucoseRutinose itself is a naturally occurring sugar found in many plant glycosides, such as rutin, linarin, and hesperidin .
准备方法
Synthetic Routes and Reaction Conditions: Rutinose heptaacetate is typically synthesized through the acetylation of rutinose. The process involves the reaction of rutinose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually include maintaining the temperature at around 0°C to 5°C to control the reaction rate and prevent decomposition .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade acetic anhydride and pyridine, with strict control over reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to obtain the desired compound .
化学反应分析
Types of Reactions: Rutinose heptaacetate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Substitution: Substitution reactions can occur when this compound reacts with nucleophiles, replacing the acetyl groups with other functional groups.
Major Products Formed:
Hydrolysis: Produces L-rhamnose and D-glucose.
Oxidation: Results in the formation of carboxylic acids.
Substitution: Leads to the formation of various substituted derivatives depending on the nucleophile used
科学研究应用
Rutinose heptaacetate has several applications in scientific research:
Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.
Biology: Serves as a substrate for enzyme assays, particularly for glycosidases.
作用机制
The mechanism of action of rutinose heptaacetate primarily involves its interaction with enzymes that hydrolyze glycosidic bonds. These enzymes, such as glycosidases, recognize the acetylated sugar moiety and catalyze the cleavage of the glycosidic bond, releasing the constituent sugars. This process is crucial in studying enzyme specificity and activity .
相似化合物的比较
Robinobiose: A disaccharide composed of L-rhamnose and D-galactose.
Neohesperidose: A disaccharide composed of L-rhamnose and D-glucose, similar to rutinose but with a different glycosidic linkage.
Comparison: Rutinose heptaacetate is unique due to its acetylated form, which makes it more stable and less prone to hydrolysis compared to its non-acetylated counterparts. This stability is advantageous in various biochemical assays and industrial applications. Additionally, the acetyl groups can be selectively removed or substituted, providing a versatile platform for chemical modifications .
属性
CAS 编号 |
29202-64-0 |
|---|---|
分子式 |
C26H36O17 |
分子量 |
620.6 g/mol |
IUPAC 名称 |
[4,5-diacetyloxy-2-methyl-6-(2,3,4,5-tetraacetyloxy-6-oxohexoxy)oxan-3-yl] acetate |
InChI |
InChI=1S/C26H36O17/c1-11-21(39-14(4)30)24(42-17(7)33)25(43-18(8)34)26(36-11)35-10-20(38-13(3)29)23(41-16(6)32)22(40-15(5)31)19(9-27)37-12(2)28/h9,11,19-26H,10H2,1-8H3 |
InChI 键 |
OKQBJGPZGUMMEZ-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CC1C(C(C(C(O1)OCC(C(C(C(C=O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


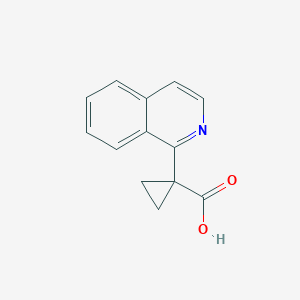
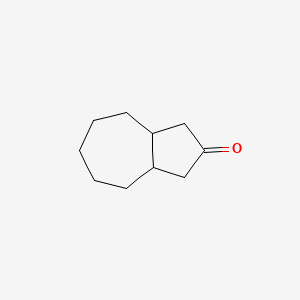

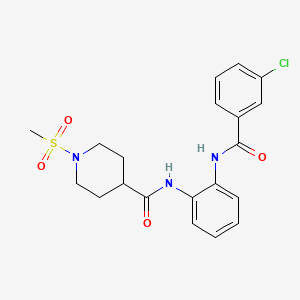
![methyl (8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2680035.png)
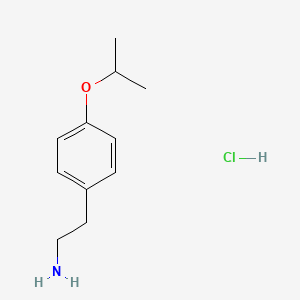
![2,3-dihydro-6H-[1,4]dioxino[2,3-f]indole-7,8-dione](/img/structure/B2680039.png)
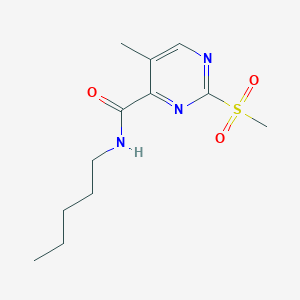
![1-(3-chloro-2-methylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2680042.png)
![Methyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2680043.png)
![ethyl 3-(4-methoxyphenyl)-5-(2-methyl-3-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2680044.png)
![3-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1-(2-phenoxyethyl)urea](/img/structure/B2680046.png)
